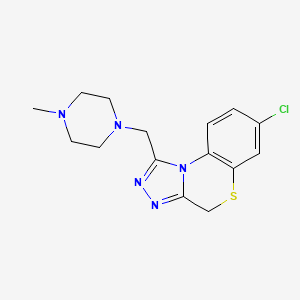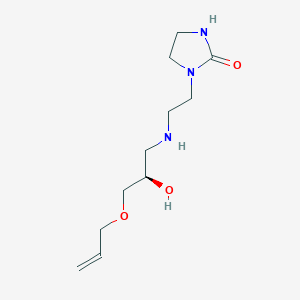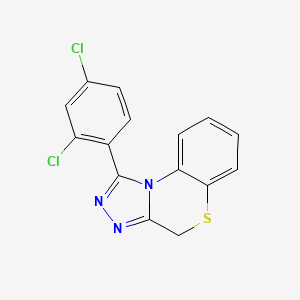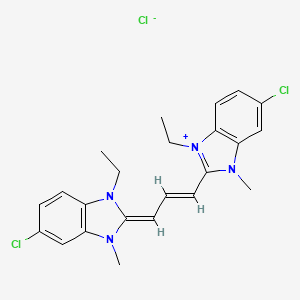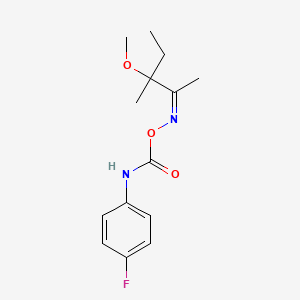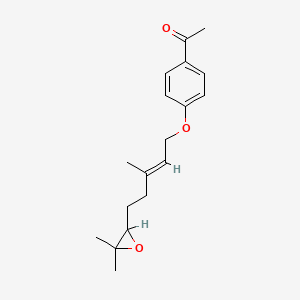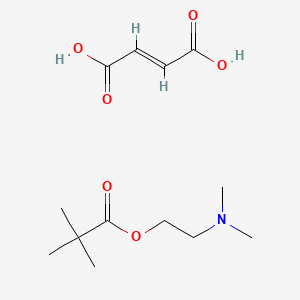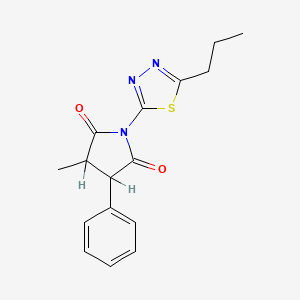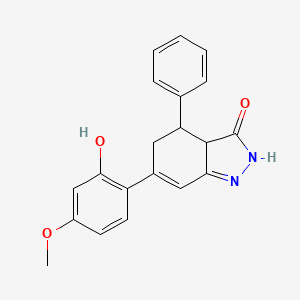
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(331)nonane is a complex organic compound with a unique structure that includes a brominated aromatic ring, a sulfonyl group, and a diazabicyclo nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the formation of the diazabicyclo nonane core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic sites on proteins, while the diazabicyclo nonane core provides structural stability and specificity. The brominated aromatic ring can participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((5-Chloro-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
Compared to similar compounds, 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the sulfonyl group and the diazabicyclo nonane core also contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
120465-92-1 |
|---|---|
Formule moléculaire |
C20H31BrN2O3S |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
3-(5-bromo-2-methoxyphenyl)sulfonyl-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H31BrN2O3S/c1-5-6-9-22-11-15-13-23(14-16(12-22)20(15,2)3)27(24,25)19-10-17(21)7-8-18(19)26-4/h7-8,10,15-16H,5-6,9,11-14H2,1-4H3 |
Clé InChI |
FGPALBNCOVUHEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


